molecular formula C18H19N3O3 B3949141 3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole

3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole

Cat. No.: B3949141
M. Wt: 325.4 g/mol
InChI Key: QKDFDVDJKTXKRZ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a tricyclo[3311~3,7~]decane moiety linked through an oxadiazole ring

Properties

IUPAC Name

5-(1-adamantyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-21(23)15-3-1-14(2-4-15)16-19-17(24-20-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFDVDJKTXKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzonitrile with tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The tricyclo[3.3.1.1~3,7~]decane moiety can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Oxidation: KMnO4, CrO3

Major Products

    Reduction: 3-(4-Aminophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the tricyclo[3.3.1.1~3,7~]decane moiety

Scientific Research Applications

3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring may facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(adamantan-1-yl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(bicyclo[2.2.1]hept-1-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole is unique due to the presence of the tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole

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